Diethyl 4-Acetamidobenzylphosphonate
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Overview
Description
Diethyl 4-Acetamidobenzylphosphonate is an organophosphorus compound with the molecular formula C13H20NO4P It is a derivative of benzylphosphonate, where the benzyl group is substituted with an acetamido group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 4-Acetamidobenzylphosphonate can be synthesized through a palladium-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. The reaction typically uses Pd(OAc)2 as a palladium source and Xantphos as a supporting ligand . Another method involves the chemoselective activation of diethyl phosphonates with triflic anhydride, allowing flexible substitution with a broad range of nucleophiles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-Acetamidobenzylphosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl 4-Acetamidobenzylphosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of diethyl 4-acetamidobenzylphosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it a versatile ligand in coordination chemistry. The acetamido group can also participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
Diethyl 4-Methylbenzylphosphonate: Similar in structure but with a methyl group instead of an acetamido group.
Diethyl Benzylphosphonate: Lacks the acetamido substitution, making it less versatile in biological applications.
Uniqueness
Diethyl 4-Acetamidobenzylphosphonate is unique due to the presence of the acetamido group, which enhances its ability to interact with biological molecules. This makes it a more promising candidate for medicinal chemistry applications compared to its simpler analogs .
Properties
CAS No. |
118578-84-0 |
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Molecular Formula |
C13H20NO4P |
Molecular Weight |
285.28 g/mol |
IUPAC Name |
N-[4-(diethoxyphosphorylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C13H20NO4P/c1-4-17-19(16,18-5-2)10-12-6-8-13(9-7-12)14-11(3)15/h6-9H,4-5,10H2,1-3H3,(H,14,15) |
InChI Key |
LSQQRLOYPDMBGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)NC(=O)C)OCC |
Origin of Product |
United States |
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